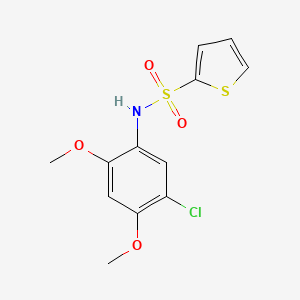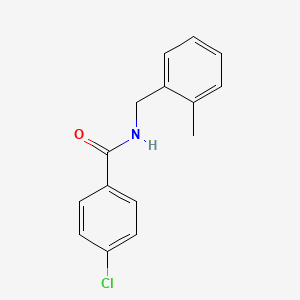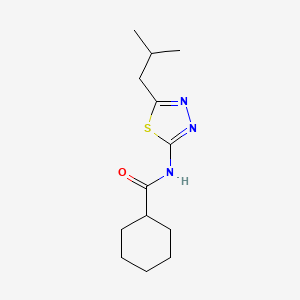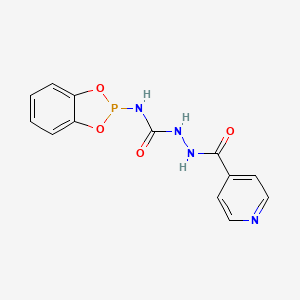
N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide, also known as ANE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ANE belongs to the class of nitroaromatic compounds, which are known to exhibit various biological activities.
作用机制
The mechanism of action of N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to activate the caspase pathway, which leads to apoptosis in cancer cells. This compound has also been found to inhibit NF-κB signaling, which is involved in the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to reduce oxidative stress and inflammation by activating the Nrf2 pathway.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been found to reduce inflammation and oxidative stress in various tissues. Additionally, this compound has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
实验室实验的优点和局限性
N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized with high purity. This compound has also been shown to exhibit potent biological activities, making it a promising compound for further research. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can limit its application in some assays. Additionally, this compound has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and toxicity.
未来方向
There are several future directions for further research on N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide. Firstly, more studies are needed to elucidate the mechanism of action of this compound. Secondly, the pharmacokinetics and toxicity of this compound need to be further investigated to determine its potential as a therapeutic agent. Thirdly, more studies are needed to investigate the potential of this compound in treating various diseases such as cancer, inflammation, and neurodegenerative disorders. Lastly, the development of novel analogs of this compound with improved pharmacological properties could lead to the discovery of more potent therapeutic agents.
Conclusion
In conclusion, this compound is a promising compound for scientific research due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for further research on this compound, including elucidating its mechanism of action, investigating its pharmacokinetics and toxicity, and developing novel analogs with improved pharmacological properties.
合成方法
The synthesis of N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide involves the reaction of 4-acetylphenol with ethyl 3-nitrobenzoate in the presence of a catalyst such as potassium carbonate. The resulting product is then purified by column chromatography to obtain pure this compound. This method has been optimized to obtain high yields of this compound with high purity.
科学研究应用
N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-3-24-16-9-6-13(10-15(16)19(22)23)17(21)18-14-7-4-12(5-8-14)11(2)20/h4-10H,3H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLKXPHGWFQDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5855026.png)
![2-isopropyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5855034.png)



![3-amino-2-benzyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5855056.png)


![N-(2-pyridinylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5855076.png)



